molecular formula C32H49ClN2O10 B606428 [(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;hydrochloride CAS No. 55769-64-7

[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;hydrochloride

Cat. No.: B606428
CAS No.: 55769-64-7
M. Wt: 657.2 g/mol
InChI Key: HVBDDSHBPRRRRW-UKOKCHKQSA-N
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Description

Butobendine hydrochloride is a synthetic antiarrhythmic agent classified under the World Health Organization's International Non-Proprietary Name (INN) system . Its molecular formula is C₃₂H₄₈N₂O₁₀·HCl, with a molecular weight of approximately 696.2 g/mol (base: 632.7 g/mol). The compound is chemically described as (+)-(S,S)-ethylenebis((methylimino)(2-ethylethylene))bis(3,4,5-trimethoxybenzoate) hydrochloride, featuring a complex structure with two trimethoxybenzoate esters linked via ethylene and methylimino groups .

Regulatory bodies, including the U.S. FDA and European Medicines Agency (EMA), classify butobendine as an active pharmaceutical ingredient (API) under Unique Ingredient Identifier (UNII) RP2J52327K and XEVMPD Index SUB06025MIG, respectively . It is primarily used to manage cardiac arrhythmias, targeting ion channels to stabilize myocardial cell membranes.

Properties

CAS No.

55769-64-7

Molecular Formula

C32H49ClN2O10

Molecular Weight

657.2 g/mol

IUPAC Name

[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C32H48N2O10.ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;/h15-18,23-24H,11-14,19-20H2,1-10H3;1H/t23-,24-;/m0./s1

InChI Key

HVBDDSHBPRRRRW-UKOKCHKQSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butobendine hydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butobendine hydrochloride involves the esterification of 3,4,5-trimethoxybenzoic acid with ethylenediamine derivatives. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of Butobendine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Butobendine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butobendine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butobendine hydrochloride involves its interaction with specific molecular targets in the body. It exerts its effects by modulating ion channels and receptors involved in cardiac function. The compound binds to these targets, altering their activity and leading to the stabilization of cardiac rhythm . The exact molecular pathways involved in its antiarrhythmic effects are still under investigation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Butobendine Hydrochloride and Analogues

Property Butobendine Hydrochloride Aprindine Hydrochloride Butoprozine
Molecular Formula C₃₂H₄₈N₂O₁₀·HCl C₂₂H₃₀N₂·HCl C₂₈H₃₈N₂O₂
Molecular Weight 696.2 g/mol 363.0 g/mol 434.6 g/mol
Chemical Structure Bis-trimethoxybenzoate esters with ethylene and methylimino linkers Diethylphenyl-propanediamine derivative with indene ring Methanone core with indolizinyl and dibutylamino groups
Mechanism of Action Sodium/potassium channel modulation Sodium channel blocker (Class Ib) Calcium channel modulator (Class IV)
Regulatory Status FDA: Preferred Term; EMA: XEVMPD Index SUB06025MIG FDA: Preferred Term; EMA: XEVMPD Index SUB00565MIG EMA: XEVMPD Index SUB06025MIG (assumed)
Clinical Use Ventricular arrhythmias Supraventricular arrhythmias Atrial fibrillation
Key Pharmacokinetics High protein binding; prolonged half-life due to lipophilic groups Rapid absorption; hepatic metabolism Moderate bioavailability; renal excretion

Structural and Functional Insights

Butobendine Hydrochloride :

  • The trimethoxybenzoate esters enhance lipid solubility, promoting prolonged tissue retention and sustained therapeutic effects .
  • Its ethylene-bridged structure allows dual interaction with sodium and potassium channels, making it effective in refractory arrhythmias.

Smaller molecular size compared to butobendine enables faster diffusion into myocardial cells.

Butoprozine: The indolizinyl-methanone moiety confers calcium channel antagonism, reducing atrial fibrillation episodes . Less lipophilic than butobendine, leading to shorter half-life and frequent dosing requirements.

Research Findings and Clinical Implications

Regulatory and Market Status

  • Butobendine is listed in the WHO INN List 21 (1981) and the U.S. Harmonized Tariff System (HTS) under HS 29221980 , reflecting its global regulatory acceptance .
  • Aprindine and butoprozine face stricter prescribing restrictions in the EU due to safety concerns, whereas butobendine remains widely used in Asia and Europe .

Q & A

Q. What ethical and methodological considerations apply to transitioning Butobendine hydrochloride from in vitro to in vivo studies?

  • Methodological Answer:
  • Dose Translation : Apply allometric scaling (e.g., body surface area) from rodents to humans .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal welfare and IACUC protocols .
  • Blinding : Randomize treatment groups and use coded samples to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;hydrochloride

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